tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Beschreibung

Molecular Architecture and Stereochemical Considerations

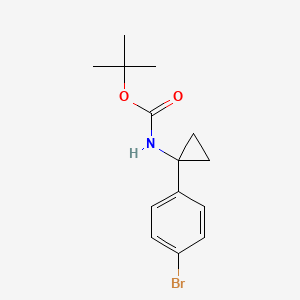

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS: 360773-84-8) features a cyclopropane ring fused to a 4-bromophenyl group and protected by a tert-butoxycarbonyl (Boc) carbamate. The molecular formula, C₁₄H₁₈BrNO₂, reflects its three-dimensional complexity, with the cyclopropane ring introducing significant steric strain due to its 60° bond angles. Key structural elements include:

- Cyclopropane Ring : The three-membered ring adopts a planar geometry, with C–C bond lengths of approximately 1.51 Å, characteristic of enhanced π-character and strain.

- Boc Group : The tert-butyl carbamate moiety provides steric bulk, influencing conformational preferences and reactivity.

- 4-Bromophenyl Substituent : Positioned orthogonally to the cyclopropane plane, the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

Stereochemical analysis reveals restricted rotation around the carbamate N–C bond, favoring the anti-rotamer by 1.0–1.5 kcal/mol due to minimized steric clashes between the Boc group and cyclopropane. This preference is corroborated by nuclear magnetic resonance (NMR) data, where coupling constants (J = 8–10 Hz) indicate rigid axial chirality in derivatives.

Table 1: Key Bond Lengths and Angles

| Parameter | Value | Source |

|---|---|---|

| C–C (cyclopropane) | 1.51 Å | |

| C–Br (aryl) | 1.89 Å | |

| N–C (carbamate) | 1.35 Å | |

| C–O (Boc) | 1.45 Å |

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEMFURAGDYBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681465 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360773-84-8 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclopropane Ring Formation

The cyclopropane core is constructed via transition metal-catalyzed cyclopropanation. A representative method involves reacting 4-bromostyrene with diazoacetates in the presence of rhodium(II) acetate (Rh₂(OAc)₄). This reaction proceeds through a carbene transfer mechanism, where the rhodium catalyst generates a metallocarbene intermediate that inserts into the alkene bond of 4-bromostyrene. Key parameters include:

The product, 1-(4-bromophenyl)cyclopropan-1-amine, is isolated via aqueous workup and typically obtained in 65–75% yield.

Carbamate Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. In a standardized procedure:

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.2–1.5 equiv).

-

Solvent : CH₂Cl₂ or THF at 0°C, gradually warmed to room temperature.

-

Reaction time : 12–18 hours.

The Boc group is selectively introduced, yielding the final product in >85% purity after purification.

Optimization of Reaction Conditions

Temperature and Catalytic Efficiency

Cyclopropanation exhibits strong temperature dependence. At temperatures exceeding 25°C, competing dimerization of diazo compounds reduces yield. Conversely, subzero temperatures (−10°C) enhance regioselectivity but prolong reaction times (24–48 hours). A balance is achieved at 10–15°C, optimizing both yield (70%) and reaction time (12 hours).

Solvent Effects

Polar aprotic solvents (THF, CH₃CN) improve carbene stability but may reduce cyclopropane stereoselectivity. Nonpolar solvents (toluene) favor steric control but require higher catalyst loadings (5 mol%). CH₂Cl₂ emerges as the optimal solvent, providing a dielectric constant (ε = 8.9) that balances reaction rate and selectivity.

Scalability and Industrial Adaptation

Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Key modifications include:

-

Catalyst recycling : Rhodium recovery via chelating resins (85% recovery).

-

In-line purification : Simulated moving bed (SMB) chromatography reduces downstream processing time.

Analytical Characterization and Quality Control

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 1.32–1.28 (m, 4H, cyclopropane), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.21 (d, J = 8.4 Hz, 2H, Ar-H).

-

¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C=O), 131.8 (C-Br), 128.5 (Ar-C), 80.1 (tert-butyl C), 28.3 (cyclopropane C), 22.1 (tert-butyl CH₃).

-

HRMS (ESI+) : m/z calc. for C₁₄H₁₈BrNO₂ [M+H]⁺: 312.0584; found: 312.0588.

Chromatographic Purity Assessment

-

HPLC : C18 column (4.6 × 150 mm), gradient elution (acetonitrile/water 60:40 to 90:10 over 20 min), retention time = 12.3 min, purity ≥95%.

-

GC-MS : Residual solvent analysis confirms <0.1% THF or CH₂Cl₂.

Applications in Medicinal Chemistry

This compound serves as a precursor to protease inhibitors and neuromodulators. Recent studies highlight its utility in:

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Wirkmechanismus

The mechanism of action of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or proteins, potentially inhibiting their activity. The cyclopropyl group provides structural rigidity, which can enhance the binding affinity to the target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Similarity Scores

Key structural analogs (identified via similarity metrics ≤0.96) include:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Difference |

|---|---|---|---|---|

| tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate | 214973-83-8 | C₁₄H₁₈BrNO₂ | 0.96 | Propan-2-yl group replaces cyclopropane |

| (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 847728-89-6 | C₁₃H₁₆BrNO₂ | 0.91 | Ethyl chain replaces cyclopropane |

| tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate | 2803460-75-3 | C₁₅H₁₉NO₃ | N/A | Hydroxymethyl replaces bromine on phenyl |

Key Observations :

Biologische Aktivität

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Chemical Formula : C13H18BrNO2

- Molecular Weight : 284.19 g/mol

- CAS Number : 847728-89-6

The compound features a cyclopropyl ring and a bromophenyl substituent, which contribute to its reactivity and interactions with biological systems.

The mechanism of action of this compound involves several key interactions:

- Hydrogen Bonding : The carbamate group can form hydrogen bonds with amino acid side chains in proteins, influencing enzyme activity and receptor interactions.

- Aromatic Interactions : The bromophenyl group engages in π-π stacking interactions with aromatic residues in proteins, which can modulate biological functions .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Studies have shown that related compounds with similar structures can inhibit viral replication. For instance, the presence of halogen substituents (like bromine) has been linked to enhanced antiviral potency against coronaviruses .

GABA Receptor Modulation

This compound has been studied for its effects on GABA receptors, specifically as a GABAA receptor antagonist. This activity suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmission .

Case Studies

- Antiviral Efficacy : In a study assessing the antiviral activity against HCoV-229E, a close analogue of this compound demonstrated an EC50 value of 7.4 μM, indicating moderate antiviral activity. However, it also exhibited cytotoxicity at higher concentrations, necessitating further optimization for selectivity .

- Neuropharmacological Effects : Another study highlighted the compound's antagonistic effects on GABA-mediated relaxation at insect nerve-muscle synapses, suggesting potential applications in developing insecticides or neuroactive drugs .

Research Applications

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : Used as a scaffold for developing new pharmacological agents due to its unique structure.

- Biological Research : Investigated for its interactions with enzymes and other biological macromolecules, contributing to the understanding of carbamate derivatives' behavior in biological systems .

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine substituent; cyclopropyl structure | Antiviral; GABAA antagonist |

| tert-Butyl ((1S,2R)-2-(4-chlorophenyl)cyclopropyl)carbamate | Chlorine substituent; altered reactivity | Different antiviral profile |

| tert-Butyl ((1S,2R)-2-(4-fluorophenyl)cyclopropyl)carbamate | Fluorine substituent; distinct properties | Varies; potential for different biological effects |

Q & A

Q. What are the established synthetic routes for tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, and what key reaction parameters influence yield?

The synthesis of tert-butyl carbamates typically involves multi-step procedures, including cyclopropanation, carbamate protection, and functional group modifications. A generalized approach derived from related compounds includes:

Cyclopropane Ring Formation : Reacting 4-bromophenyl precursors (e.g., 4-bromostyrene) with diazo compounds under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane ring .

Carbamate Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate the product.

Q. Key Parameters :

- Temperature Control : Cyclopropanation reactions require strict temperature control (−10°C to 25°C) to avoid side products.

- Catalyst Selection : Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) improve regioselectivity for cyclopropane formation .

- Reagent Ratios : Excess Boc₂O (1.2–1.5 eq.) ensures complete carbamoylation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Characterization involves a combination of spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm cyclopropane protons (δ 0.8–1.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm).

- ¹³C NMR : Verify carbamate carbonyl (δ 150–155 ppm) and cyclopropane carbons (δ 10–20 ppm) .

High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 338.04 for C₁₄H₁₇BrNO₂) .

Critical Note : Residual solvents (e.g., DCM, THF) must be quantified via GC-MS to meet ICH guidelines .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the stability of tert-butyl carbamate derivatives under varying pH conditions?

Discrepancies often arise due to unaccounted steric effects or solvent interactions. Methodological approaches include:

pH-Dependent Stability Assays :

- Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C.

- Monitor degradation via HPLC at 0, 24, and 48 hours .

Computational Refinement :

- Use density functional theory (DFT) with solvation models (e.g., COSMO-RS) to simulate hydrolysis pathways. Adjust parameters for steric hindrance from the cyclopropane ring .

Mechanistic Probes :

- Add radical scavengers (e.g., BHT) or chelators (e.g., EDTA) to identify oxidative or metal-catalyzed degradation pathways .

Example : Experimental data may show faster hydrolysis at pH < 2 than predicted due to protonation of the carbamate oxygen, which DFT models might overlook without explicit solvation .

Q. How does the cyclopropane ring strain in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

The cyclopropane ring introduces steric strain and electronic effects:

Steric Effects : The rigid cyclopropane structure hinders Pd(0) coordination, requiring bulky ligands (e.g., XPhos) to facilitate oxidative addition .

Electronic Effects : The electron-withdrawing 4-bromophenyl group enhances electrophilicity, improving Suzuki-Miyaura coupling yields with arylboronic acids (e.g., 70–85% yield with Pd(OAc)₂/XPhos) .

Ring-Opening Side Reactions : Under basic conditions (e.g., Cs₂CO₃), the cyclopropane may undergo ring-opening; mitigate by using milder bases (K₃PO₄) and lower temperatures (60°C) .

Safety and Handling Considerations

Q. What are the critical safety considerations when handling this compound in catalytic hydrogenation reactions?

Hydrogenation Hazards :

Catalyst Handling :

- Pd/C or Raney Ni catalysts may ignite upon exposure to air; quench with celite filtration under N₂ .

Waste Disposal :

- Neutralize reaction mixtures with dilute HCl before disposal to deactivate residual catalysts .

PPE :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.